Butylcyclopentane;yttrium

Description

Historical Context and Evolution of Rare-Earth Organometallics

The journey of rare-earth organometallic chemistry began significantly later than that of transition metals. While the first organometallic compounds of transition metals were identified in the 19th century, attempts to create stable rare-earth-to-carbon bonds were largely fruitless until the mid-20th century. nih.gov A pivotal breakthrough occurred in 1954 when Wilkinson and Birmingham successfully synthesized the first organometallic complexes of rare-earth elements, the tris(cyclopentadienyl) complexes, RE(Cp)₃ (where RE = Sc, Y, La, Ce, Pr, Nd, Sm, and Gd). nih.gov This discovery marked a turning point, transforming the field from a scientific curiosity into a burgeoning area of research. nih.gov

The evolution of this field has been marked by the development of new ligands to better accommodate the large coordination spheres of rare-earth elements. rsc.org The introduction of the pentamethylcyclopentadienyl (Cp*) ligand in the late 1970s was particularly revolutionary, leading to a significant expansion in the variety and stability of organo-f-element complexes. rsc.orgwikipedia.org

Significance of Yttrium in Contemporary Organometallic Research

Yttrium holds a special place in modern organometallic research due to its unique properties. It often serves as a diamagnetic analogue for the paramagnetic lanthanide elements, which simplifies spectroscopic analysis, particularly for NMR studies. nih.gov This allows researchers to gain insights into the structure and bonding of related lanthanide complexes without the interference of paramagnetism. nih.gov

Furthermore, yttrium complexes have demonstrated significant catalytic activity in various organic transformations. sioc-journal.cnresearchgate.net They are known to catalyze the polymerization of olefins and dienes, as well as reactions like hydroamination and hydrophosphinylation. sioc-journal.cnresearchgate.net Unlike many transition metal catalysts, these reactions often proceed without oxidative addition and reductive elimination steps. sioc-journal.cnresearchgate.net The development of yttrium-based catalysts continues to be an active area of research, with a focus on creating more efficient and selective systems for organic synthesis and materials science. rsc.orgiaea.orgwikipedia.org

Overview of Cyclopentadienyl-Type Ligands in f-Block Chemistry

Cyclopentadienyl (B1206354) (Cp) ligands and their substituted derivatives have been instrumental in the development of f-block organometallic chemistry since the 1950s. manchester.ac.uk These ligands are prized for their ability to stabilize metal centers and enhance the solubility of the resulting complexes. wikipedia.org The steric and electronic properties of the Cp ligand can be systematically tuned by introducing substituents onto the cyclopentadienyl ring. nih.govsioc-journal.cnacs.org

Research Gaps and Motivations for Studying Substituted Cyclopentadienyl Yttrium Complexes

Despite significant progress, there are still gaps in our understanding of substituted cyclopentadienyl yttrium complexes. A primary motivation for studying these compounds is the quest for more efficient and selective catalysts. researchgate.net By modifying the substituents on the cyclopentadienyl ligand, researchers can fine-tune the steric and electronic environment around the yttrium center, which in turn can influence the catalytic activity and selectivity. acs.org For instance, increasing the steric bulk of the ligand can promote the formation of monomeric complexes, which often exhibit higher catalytic activity than their polymeric counterparts. rsc.org

Another area of interest is the synthesis of complexes with specific physical properties, such as volatility for use in chemical vapor deposition (CVD) or atomic layer deposition (ALD) processes for the creation of thin films. The choice of substituent on the cyclopentadienyl ring can significantly impact the volatility of the resulting yttrium complex. The study of complexes with butyl-substituted cyclopentadienyl ligands, such as tris(n-butylcyclopentadienyl)yttrium(III), is driven by these motivations. google.comereztech.com

Interactive Data Table: Properties of Tris(n-butylcyclopentadienyl)yttrium(III)

| Property | Value |

| Chemical Formula | C₂₇H₃₉Y |

| Molecular Weight | 452.50 g/mol |

| Appearance | Yellow liquid |

| Purity | Up to 99.9% |

| CAS Number | 312739-77-8 |

| Sensitivity | Air and moisture sensitive |

Data sourced from Ereztech. ereztech.com

Synthesis and Structural Data

The synthesis of tris(butylcyclopentadienyl)yttrium(III) complexes typically involves the reaction of a sodium salt of butylcyclopentadiene with yttrium(III) chloride in a suitable organic solvent like toluene. google.com For example, a tris(sec-butylcyclopentadienyl)yttrium(III) complex has been synthesized by reacting YCl₃ with four equivalents of sodium sec-butyl-cyclopentadiene. google.com The reaction mixture is heated to facilitate the reaction, and the product is isolated from the mother liquor. google.com

Structural characterization of these complexes is often carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For example, the ¹H NMR spectrum of tris(methylcyclopentadienyl)yttrium(III) in C₆D₆ shows characteristic signals for the cyclopentadienyl protons and the methyl protons. google.com Similar characterization would be expected for butyl-substituted analogues. X-ray diffraction studies on related bis(cyclopentadienyl)yttrium complexes have provided detailed information on bond lengths and coordination geometries. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H54Y |

|---|---|

Molecular Weight |

467.6 g/mol |

IUPAC Name |

butylcyclopentane;yttrium |

InChI |

InChI=1S/3C9H18.Y/c3*1-2-3-6-9-7-4-5-8-9;/h3*9H,2-8H2,1H3; |

InChI Key |

IOXPZWPODDZJIB-UHFFFAOYSA-N |

Canonical SMILES |

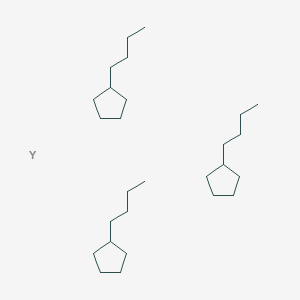

CCCCC1CCCC1.CCCCC1CCCC1.CCCCC1CCCC1.[Y] |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Cyclopentadienyl Yttrium Complexes

General Synthetic Strategies for Organoyttrium Compounds

The primary approaches to synthesizing organoyttrium complexes include alkylation, amine elimination, and transmetalation reactions. Each of these routes offers a pathway to creating the desired yttrium-carbon bonds.

Alkylation is a common method for the preparation of organoyttrium compounds. google.com This strategy typically involves the reaction of an yttrium halide, most commonly yttrium(III) chloride (YCl₃), with an alkylating agent. The alkylating agent provides a carbanion that displaces one or more of the chloride ligands on the yttrium center, forming a new carbon-yttrium bond. This metathetical reaction is a foundational technique in the synthesis of organometallic complexes of yttrium.

Amine elimination reactions represent a potential, albeit less commonly documented, pathway for the formation of organometallic compounds. These reactions, such as the Hofmann and Cope eliminations, traditionally involve the conversion of an amine into a good leaving group, which is subsequently eliminated to form a new bond. wikipedia.orgpressbooks.pub

In a typical Hofmann elimination, an amine is exhaustively methylated with excess methyl iodide to form a quaternary ammonium salt. wikipedia.orggoogle.com This salt is then treated with a base, like silver oxide in water, to generate a quaternary ammonium hydroxide. wikipedia.orggoogle.com Upon heating, this intermediate undergoes an E2 elimination, where a hydroxide ion abstracts a proton, leading to the formation of an alkene and the departure of a neutral tertiary amine. google.comereztech.com The Cope elimination is a similar process that occurs under milder conditions, also proceeding through a syn-periplanar transition state. wikipedia.org While these methods are well-established in organic synthesis for forming carbon-carbon double bonds, their direct application for the synthesis of cyclopentadienyl (B1206354) yttrium complexes is not extensively detailed in the available research.

Transmetalation is a widely utilized and powerful method in organometallic chemistry for forming new metal-carbon bonds. wikipedia.org The process involves the transfer of an organic ligand from one metal to another. ereztech.com This reaction is particularly useful for synthesizing organoyttrium complexes where the organic ligand is first attached to a more electropositive metal, such as an alkali metal, before being transferred to the yttrium center. The reaction of an yttrium halide with an alkali metal salt of a substituted cyclopentadienyl ligand is a prime example of a transmetalation, or salt metathesis, reaction. This approach is fundamental to the synthesis of many cyclopentadienyl yttrium complexes, including the target compound of this article.

Precursor Development for Organoyttrium Synthesis

The development of suitable precursors is critical for the successful synthesis of organoyttrium compounds. The most common precursor for the synthesis of tris(substituted-cyclopentadienyl)yttrium complexes is yttrium(III) chloride (YCl₃). wikipedia.orgrsc.org Anhydrous YCl₃ is often prepared via the "ammonium chloride route" from yttrium oxide (Y₂O₃), which produces an intermediate, (NH₄)₂[YCl₅], that can be thermally decomposed to yield the anhydrous yttrium chloride. rsc.org This precursor provides the yttrium center to which the organic ligands will be attached.

Other yttrium compounds, such as tris(cyclopentadienyl)yttrium(III) and its methylated or ethylated analogs, can also serve as starting points for further reactions or as comparative compounds in the development of new materials. nih.gov

Targeted Synthesis of Tris(butylcyclopentadienyl)yttrium(III)

The targeted synthesis of tris(butylcyclopentadienyl)yttrium(III) is achieved through a salt metathesis reaction, a specific type of transmetalation. This method has been detailed in patent literature, outlining a clear procedure for its preparation. wikipedia.org The compound is a precursor for techniques like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) for creating thin films. ereztech.comyoutube.comwikipedia.org

The synthesis involves the reaction of yttrium(III) chloride with sodium sec-butylcyclopentadienide in a suitable organic solvent. wikipedia.org A specific example from a patent describes charging a Schlenk flask with YCl₃ and sodium sec-butyl-cyclopentadiene under a nitrogen atmosphere. wikipedia.org Toluene is added as the solvent, and the mixture is stirred and heated to 55°C for several hours. wikipedia.org The resulting product is a yellow liquid. wikipedia.org

| Parameter | Value |

| Yttrium Precursor | Yttrium(III) chloride (YCl₃) |

| Ligand Precursor | Sodium sec-butylcyclopentadienide (sec-butyl-CpNa) |

| Solvent | Toluene |

| Reaction Temperature | 55°C |

| Reaction Time | 6 hours |

This synthetic route provides a direct and effective method for producing tris(butylcyclopentadienyl)yttrium(III) with good yield and purity. wikipedia.org

The synthesis of the final yttrium complex is dependent on the prior preparation of the butylcyclopentadienyl ligand. The first step in this process is the synthesis of butylcyclopentadiene itself, which is an important intermediate in organic synthesis. This is typically achieved through the butylation of cyclopentadiene.

Following the formation of butylcyclopentadiene, it must be converted into a more reactive form, typically an alkali metal salt, to facilitate the transmetalation reaction with the yttrium precursor. The preparation of sodium cyclopentadienide (NaCp) is a well-established procedure, often involving the reaction of cyclopentadiene with sodium metal or sodium hydride. Similarly, butylcyclopentadiene can be deprotonated using a strong base like sodium to form sodium butylcyclopentadienide. This anionic ligand precursor is then ready to react with yttrium(III) chloride to form the desired tris(butylcyclopentadienyl)yttrium(III) complex. wikipedia.org

Reaction Pathways for Yttrium Coordination

The synthesis of substituted cyclopentadienyl yttrium complexes, including those with butyl substituents, primarily proceeds through a few key reaction pathways. The most prevalent of these is salt metathesis. uleth.ca This method involves the reaction of an yttrium halide, typically yttrium trichloride (YCl₃), with an alkali metal salt of the desired substituted cyclopentadienyl ligand. uleth.ca

For the formation of a butyl-substituted cyclopentadienyl yttrium complex, the initial step is the deprotonation of butylcyclopentadiene by a strong base, such as an organolithium reagent or sodium hydride, to generate the corresponding butylcyclopentadienyl anion. This anion is then introduced to a solution of YCl₃. The driving force for this reaction is the formation of an insoluble alkali metal halide, such as lithium chloride (LiCl) or sodium chloride (NaCl), which precipitates out of the reaction mixture, leaving the desired yttrium complex in solution. uleth.ca

The stoichiometry of the reactants plays a crucial role in determining the final product. For instance, the reaction of YCl₃ with two equivalents of a potassium salt of a substituted cyclopentadienyl ligand can lead to the formation of a dimeric complex. researchgate.net

An alternative to salt metathesis is alkane elimination. This pathway involves the reaction of a proteo-ligand (a ligand with an acidic proton) with an yttrium alkyl starting material. While this method can directly yield organometallic species, the synthesis and stability of yttrium alkyl precursors can be challenging. uleth.ca

Another synthetic route is amine elimination, which is particularly useful for synthesizing yttrium amides. This process involves the reaction of a proteo-ligand with a yttrium amide precursor, such as Y[N(SiMe₃)₂]₃. The volatile amine byproduct can be readily removed under reduced pressure. uleth.ca

Recent research has also explored the synthesis of specific complexes like tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] and tris(n-butylcyclopentadienyl)yttrium [Y(nBuCp)₃]. nih.govereztech.comereztech.com These are often synthesized for applications such as atomic layer deposition (ALD) of yttrium oxide thin films. nih.govresearchgate.netrsc.orgresearchgate.net The general synthetic approach for these homoleptic complexes involves reacting three equivalents of the respective butylcyclopentadienyl ligand salt with one equivalent of an yttrium precursor.

The coordination of the yttrium atom to the cyclopentadienyl ring is typically in a η⁵-fashion, where the yttrium is bonded to all five carbon atoms of the ring. In some cases, depending on the steric bulk of the substituents and the other ligands present, different coordination modes might be observed. The reaction pathways can also lead to the formation of either monomeric or dimeric complexes in the solid state, often influenced by the presence of bridging ligands like halides. researchgate.netrug.nl

Optimization of Reaction Conditions

The optimization of reaction conditions is critical for achieving high yields and purity of substituted cyclopentadienyl yttrium complexes. Key parameters that are often manipulated include the choice of solvent, reaction temperature, and reaction time.

Solvent: The choice of solvent is crucial as it must be able to dissolve the reactants, particularly the yttrium precursor, and should not react with any of the species involved. Ethereal solvents like tetrahydrofuran (THF) are commonly used as they can coordinate to the yttrium center, stabilizing the complex. rug.nlacs.org Toluene is another frequently employed solvent, especially for reactions where the precipitation of the salt byproduct is desired to drive the reaction to completion. rug.nl

Temperature: The reaction temperature can significantly influence the reaction rate and the stability of the resulting complexes. Many salt metathesis reactions are initially carried out at low temperatures (e.g., 0 °C or even -78 °C) to control the reactivity and are then allowed to warm to room temperature. rug.nl For certain applications like ALD, the thermal stability of the synthesized precursor is a critical factor, with compounds like Y(sBuCp)₃ showing stability up to high temperatures. nih.govrsc.orgresearchgate.net

Reaction Time: The duration of the reaction is another parameter that requires optimization. The reaction is typically stirred for several hours to ensure complete conversion. rug.nl Monitoring the reaction progress using techniques like NMR spectroscopy can help in determining the optimal reaction time. acs.org

Purification: Post-reaction workup and purification are essential to isolate the desired complex. This often involves filtration to remove the precipitated salt byproduct, followed by removal of the solvent in vacuo. rug.nl The crude product can then be purified by recrystallization from a suitable solvent, such as toluene, to obtain crystalline material suitable for further characterization, including single-crystal X-ray diffraction. rug.nl

Stoichiometry and Ligand Design: The stoichiometry of the reactants is a critical parameter that dictates the structure of the final product. For example, the ratio of the cyclopentadienyl ligand to the yttrium salt can determine whether a mono-, bis-, or tris-cyclopentadienyl complex is formed. researchgate.net Furthermore, the nature of the substituent on the cyclopentadienyl ring, such as the isomeric form of the butyl group (n-butyl vs. sec-butyl vs. tert-butyl), can influence the physical and chemical properties of the resulting complex, including its volatility and thermal stability, which are important for applications like ALD. nih.govacs.org

The following table summarizes the optimized conditions for the synthesis of a specific butyl-substituted cyclopentadienyl yttrium complex as reported in the literature for atomic layer deposition applications.

| Precursor | Co-reactant | Deposition Temperature (°C) | Growth Rate (Å/cycle) |

| Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] | Water | 200-350 | 1.3-1.8 |

| Tris(n-butylcyclopentadienyl)yttrium [Y(nBuCp)₃] | Water | 230 | ~1.7 |

This data is based on findings from studies on the atomic layer deposition of Y₂O₃ films. nih.govresearchgate.netrsc.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Organoyttrium Complexes

NMR spectroscopy is an indispensable tool for characterizing organoyttrium compounds. The diamagnetic nature of Y(III) complexes allows for the acquisition of high-resolution spectra, providing detailed insights into the ligand framework and the metal's coordination sphere. researchgate.net

Proton (¹H) NMR for Ligand Environment Analysis

Proton NMR spectroscopy provides crucial information about the hydrogen atoms within the organic ligands, allowing for the confirmation of the ligand structure and its coordination to the yttrium center.

For instance, the ¹H NMR spectrum of tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] has been reported and analyzed. nih.gov The signals corresponding to the protons on the cyclopentadienyl (B1206354) (Cp) ring appear as multiplets at 6.011 and 5.866 ppm. nih.gov The proton on the tertiary carbon of the sec-butyl group is observed as a hexaplet at 2.489 ppm due to coupling with neighboring protons. nih.gov The methyl and ethyl groups of the sec-butyl substituent exhibit multiplet and triplet signals at 0.982 ppm, and 1.391 ppm and 0.819 ppm, respectively. nih.gov The complexity of these signals, appearing as multiplets or overlapping peaks, suggests the chiral nature of the Y(sBuCp)₃ compound. nih.gov In related yttrium complexes with substituted cyclopentadienyl ligands, the protons of the Cp ring typically resonate in the range of 5.9 ppm, while the methyl protons of a methylcyclopentadienyl ligand appear around 2.0 ppm. mocvd-precursor-encyclopedia.de

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| Cyclopentadienyl Ring Protons | 6.011 / 5.866 | Multiplet | nih.gov |

| sec-Butyl CH (tertiary) | 2.489 | Hexaplet | nih.gov |

| sec-Butyl CH₂ (ethyl) | 1.391 | Multiplet | nih.gov |

| sec-Butyl CH₃ (methyl) | 0.982 | Multiplet | nih.gov |

| sec-Butyl CH₃ (ethyl) | 0.819 | Triplet | nih.gov |

Carbon-13 (¹³C) NMR for Structural Confirmation

In yttrium complexes containing allyl and substituted cyclopentadienyl ligands, such as [Y(Cp''')₂(η³-C₃H₅)] (where Cp''' is 1,2,4-tris(trimethylsilyl)cyclopentadienyl), coupling between the yttrium-89 (B1243484) nucleus (¹⁰⁰% abundance, I = ½) and carbon-13 nuclei can be observed. manchester.ac.uk For example, the methylene (B1212753) groups of the allyl ligand in this complex show a doublet at δC = 65.39 ppm with a ¹JYC coupling constant of 3.2 Hz, while the methine carbon appears as a doublet at δC = 154.99 ppm with a ¹JYC of 1.9 Hz. manchester.ac.uk Such scalar coupling provides definitive evidence of the bond between the ligand and the yttrium center. For a butylcyclopentadienyl yttrium complex, one would expect distinct signals for the carbons of the cyclopentadienyl ring and the four different carbons of the butyl group, with potential ¹JYC and multi-bond JYC couplings further confirming the structure.

Yttrium-89 (⁸⁹Y) NMR Spectroscopy for Metal Center Characterization

Direct observation of the metal center via ⁸⁹Y NMR spectroscopy offers unparalleled insight into the electronic environment of the yttrium atom. The ⁸⁹Y nucleus is a spin-½ nucleus with 100% natural abundance, making it suitable for NMR studies, although long relaxation times can sometimes pose a challenge. uwaterloo.canorthwestern.edu The chemical shift range of ⁸⁹Y is extensive, making it highly sensitive to subtle changes in coordination and ligand identity. acs.org

Two-dimensional heteronuclear correlation techniques, such as ¹H,⁸⁹Y Heteronuclear Multiple Quantum Coherence (HMQC), are powerful methods for determining ⁸⁹Y chemical shifts in a relatively short time by detecting the sensitive ¹H nucleus. nih.gov

In a series of yttrium complexes with polyamino polycarboxylate ligands, a clear correlation between the ⁸⁹Y chemical shift and the number and type of coordinated donor atoms has been established. nih.gov For organometallic complexes, different ligand types (e.g., cyclopentadienyl, alkyl, hydride) result in characteristic ⁸⁹Y chemical shift ranges. This sensitivity allows ⁸⁹Y NMR to be used as a probe for identifying species in solution and studying ligand exchange processes.

| Complex Type / Ligand Environment | Approximate ⁸⁹Y Chemical Shift Range (δ, ppm) | Key Features |

|---|---|---|

| Aqueous Y(NO₃)₃ | Reference (0 ppm) | Common reference standard. northwestern.edu |

| Y-EDTMP Complex | pH-dependent (16-ppm dispersion) | Chemical shift is sensitive to protonation states of the ligand. nih.gov |

| Organoyttrium Hydrides | Typically upfield | Shielded by metal d-electrons. |

| Organoyttrium Alkyls/Allyls | Varies with alkyl/allyl group | Sensitive to the nature of the C-donor ligand. manchester.ac.uk |

In the solid state, or for molecules in solution with slow tumbling, the magnetic shielding experienced by a nucleus is orientation-dependent. This phenomenon is known as chemical shift anisotropy (CSA). The CSA is described by a second-rank tensor, which provides information about the three-dimensional electronic environment around the nucleus.

For ⁸⁹Y, the CSA is a particularly sensitive probe of the local structure. The principal components of the ⁸⁹Y chemical shift tensor can show a much larger variation in response to subtle structural changes compared to the isotropic chemical shift (the average value observed in solution). This makes ⁸⁹Y solid-state NMR a powerful tool for investigating the local coordination environments in yttrium-containing materials, revealing details that may be difficult to discern with other techniques.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. For an organometallic complex like butylcyclopentadienyl yttrium, the IR spectrum is dominated by the vibrations of the organic ligand.

The spectrum would be expected to show characteristic absorption bands for the C-H and C-C bonds of the butyl and cyclopentadienyl groups. Key expected regions include:

C-H stretching: Aliphatic C-H stretches from the butyl group typically appear in the 2850-3000 cm⁻¹ region. Aromatic or vinylic C-H stretches from the cyclopentadienyl ring are expected just above 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the cyclopentadienyl ring would appear in the 1400-1600 cm⁻¹ region.

C-H bending: Bending vibrations (scissoring, rocking) for the CH₂ and CH₃ groups of the butyl ligand would be found in the 1350-1470 cm⁻¹ range.

While specific IR data for tris(butylcyclopentadienyl)yttrium (B3123791) is not provided in the search results, the IR spectrum of a related yttrium allyl complex, [Y(C₅Me₅)₂(C₃H₅)], shows the expected allyl stretching mode at 1540 cm⁻¹, which is consistent with the C=C stretching region. manchester.ac.uk Analysis of these vibrational frequencies helps to confirm the presence of the specific ligand functional groups within the complex.

Mass Spectrometry for Molecular Integrity Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and integrity of newly synthesized organometallic complexes like Tris(n-butylcyclopentadienyl)yttrium(III). By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, it is possible to verify that the target compound has been formed.

For a compound such as Tris(n-butylcyclopentadienyl)yttrium(III) (C₂₇H₃₉Y), the theoretical monoisotopic mass is approximately 452.211 g/mol . nih.gov In a typical mass spectrum, one would expect to observe a prominent peak corresponding to the molecular ion [M]⁺ or a quasi-molecular ion, such as [M+H]⁺, depending on the ionization technique used. Soft ionization methods like Electrospray Ionization (ESI) or Laser Desorption/Ionization (LDI) are often preferred for organometallic complexes as they minimize fragmentation, allowing for clear identification of the intact molecule. researchgate.net

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For Tris(n-butylcyclopentadienyl)yttrium(III), the primary fragmentation pathway would involve the sequential loss of the butylcyclopentadienyl (BuCp) ligands. This would result in a series of characteristic peaks in the spectrum, as outlined in the table below.

Table 1: Expected Mass Spectrometry Fragmentation for Tris(n-butylcyclopentadienyl)yttrium(III) This table presents theoretical m/z values for expected fragments.

| Ion | Formula | Description | Expected m/z |

|---|---|---|---|

| [M]⁺ | [Y(C₉H₁₃)₃]⁺ | Molecular Ion | ~452.2 |

| [M - BuCp]⁺ | [Y(C₉H₁₃)₂]⁺ | Loss of one BuCp ligand | ~331.1 |

| [M - 2BuCp]⁺ | [Y(C₉H₁₃)]⁺ | Loss of two BuCp ligands | ~210.0 |

| [Y]⁺ | [Y]⁺ | Bare Yttrium ion | ~88.9 |

The observation of the molecular ion peak at the correct m/z, along with a logical fragmentation pattern, provides strong evidence for the successful synthesis and molecular integrity of the target yttrium complex.

X-ray Diffraction Crystallography for Solid-State Structure Determination

While mass spectrometry confirms the molecular formula, single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the compound's three-dimensional structure in the solid state. This technique allows for the precise measurement of atomic positions, leading to a detailed understanding of the molecule's geometry, bond lengths, and bond angles. Although a specific crystal structure for Tris(n-butylcyclopentadienyl)yttrium(III) is not publicly available, extensive data on analogous tris(cyclopentadienyl) lanthanide and yttrium complexes allow for a robust and detailed prediction of its structural characteristics. nih.goveuropa.eu

Based on structural data from related compounds like Tris(cyclopentadienyl)yttrium(III) and its substituted analogues, the yttrium center in Tris(n-butylcyclopentadienyl)yttrium(III) is expected to be coordinated by the three butylcyclopentadienyl ligands in a η⁵-fashion. nih.govmanchester.ac.uk This means that the central yttrium atom binds to all five carbon atoms of each cyclopentadienyl ring.

X-ray diffraction allows for the precise determination of the distances between atoms (bond lengths) and the angles between bonds. For Tris(n-butylcyclopentadienyl)yttrium(III), the most critical parameters are the Y-C bond lengths and the angles between the ligands. Data from structurally characterized analogues provide a clear expectation for these values. The Y-C(ring) distances in such complexes are generally uniform, indicating a strong interaction between the yttrium d-orbitals and the π-system of the cyclopentadienyl rings. nih.gov

Table 2: Typical Bond Distances and Angles in Analogous Tris(substituted-Cp)Yttrium Complexes Data compiled from structurally similar yttrium-cyclopentadienyl complexes. manchester.ac.uknih.gov

| Parameter | Description | Typical Value Range |

|---|---|---|

| Y-C(ring) | Distance from Yttrium to a carbon atom in the Cp ring | 2.60 - 2.81 Å |

| Y-Cp(centroid) | Distance from Yttrium to the center of the Cp ring | 2.40 - 2.56 Å |

| Cp(centroid)-Y-Cp(centroid) | Angle between the centroids of two Cp rings and the Y atom | ~117° - 120° |

The way individual molecules of a compound pack together in a crystal is governed by intermolecular interactions. For a non-polar organometallic compound like Tris(n-butylcyclopentadienyl)yttrium(III), these interactions are dominated by weak van der Waals forces.

The presence of three flexible n-butyl chains on each molecule plays a significant role in the crystal packing. These aliphatic groups would engage in van der Waals interactions with the alkyl chains and cyclopentadienyl rings of neighboring molecules. The conformational flexibility of the butyl groups can lead to less efficient crystal packing compared to complexes with smaller, more rigid ligands like unsubstituted cyclopentadienyl. This less efficient packing can influence the material's physical properties, such as its melting point and solubility. Tris(n-butylcyclopentadienyl)yttrium(III) is known to be a liquid at room temperature, which is a direct consequence of these relatively weak intermolecular forces and the steric hindrance from the butyl groups preventing the formation of a stable, high-melting-point crystal lattice. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and bonding of organometallic complexes. ibs.re.kr Its balance of computational cost and accuracy makes it particularly suitable for systems containing heavy elements like yttrium. By modeling the electron density, DFT can accurately predict molecular geometries, energies, and various electronic properties. nih.govscispace.com

A fundamental application of DFT is the determination of the equilibrium geometry of a molecule. youtube.com For a butylcyclopentane (B43849) yttrium complex, geometry optimization would be performed to find the lowest energy arrangement of atoms, corresponding to the structure at a minimum on the potential energy surface. This process involves calculating the forces on each atom and iteratively adjusting their positions until the net force is negligible. youtube.com

Beyond finding the ground state structure, DFT is used to explore the energetic landscape, identifying various isomers, stable intermediates, and transition states that connect them. ibs.re.kr This provides a comprehensive map of the molecule's potential energy surface, which is foundational for understanding its stability and reactivity.

| Complex Type | Y-C (Cp ring) Bond Length (Å) | Y-C (Alkyl) Bond Length (Å) | Reference Functional/Basis Set |

|---|---|---|---|

| Yttrium-Alkyl-Alkylidene | Not Applicable | 2.408 | ADF2006.01 |

| [Y{CH(SiMe₃)₂}₃] | Not Applicable | 2.357 (mean) | Not Specified |

| Generic Organoyttrium Cp Complex | 2.55-2.65 | 2.40-2.50 | B3PW91/DGDZVP |

Understanding the nature of the metal-ligand bond is a central theme in organometallic chemistry. DFT calculations, coupled with population analysis methods like Natural Bond Orbital (NBO) or Quantum Theory of Atoms in Molecules (QTAIM), can quantify the degree of covalency and ionic character in the bonds of a butylcyclopentane yttrium complex. researchgate.netmanchester.ac.uk

The interaction between the yttrium center and the cyclopentadienyl (B1206354) ring is expected to have significant ionic character, arising from the electrostatic attraction between the Y³⁺ cation and the anionic Cp⁻ ring. mdpi.com However, orbital interactions, specifically the donation of π-electron density from the ring to vacant d-orbitals on the yttrium, introduce a degree of covalency. nih.gov Similarly, the Y-C sigma bond to the butyl group will have a mixed ionic-covalent character. NBO analysis can provide atomic charges and bond orders, offering a quantitative measure of these characteristics. For example, in a study of an yttrium-alkylidene, NBO analysis was used to estimate atomic charges and understand the nature of the yttrium-carbon bond. researchgate.net Theoretical studies on related f-block cyclopentadienyl complexes have shown that the metal-ligand bond is primarily ionic but with a non-negligible covalent contribution that influences the complex's stability and reactivity. mdpi.comresearchgate.net

DFT is a highly effective tool for predicting spectroscopic properties, which can then be compared with experimental data to validate a proposed structure. A particularly powerful application for yttrium compounds is the prediction of ⁸⁹Y NMR chemical shifts. researchgate.netacs.org Since ⁸⁹Y is a 100% abundant, spin I=½ nucleus, NMR is a valuable characterization technique.

The prediction is typically carried out using the Gauge-Including Atomic Orbital (GIAO) method on a DFT-optimized geometry. acs.org This method calculates the magnetic shielding tensor for the nucleus of interest. The calculated shielding values (σ_calc) are then linearly scaled against experimental data for a set of known compounds to produce predicted chemical shifts (δ_pred) that show excellent agreement with experimental values, often within ±70 ppm over a range of more than 1000 ppm. acs.org For a butylcyclopentane yttrium complex, this technique could reliably predict the ⁸⁹Y chemical shift, aiding in its experimental identification and characterization. tudelft.nl

| Complex | Experimental Shift (δ_exp, ppm) | Calculated Shielding (σ_calc, ppm) | Predicted Shift (δ_pred, ppm) |

|---|---|---|---|

| Cp₂Y(C(SiMe₃)₃) | 52 | 2933 | 54 |

| Cp₂YMe(THF) | 210 | 2763 | 211 |

| Y(CH₂SiMe₃)₃(THF)₂ | 455 | 2525 | 431 |

| Cp*₂YH(THF) | -28 | 3033 | -40 |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms by solving Newton's equations of motion, where the forces are calculated using a molecular mechanics force field. youtube.com

For a butylcyclopentane yttrium complex, an MD simulation could provide insights into:

Conformational Dynamics: The butyl chain and its attachment to the cyclopentadienyl ring can adopt various conformations. MD can explore the accessible conformations and the timescales of transitions between them.

Ligand Mobility: The simulation can reveal the flexibility of the butylcyclopentane ligand, including the rotation of the butyl group and potential "breathing" modes of the entire ligand framework.

Solvent Interactions: When modeled in a solvent, MD can describe the structure of the solvent shell around the complex and the dynamics of solvent exchange, which is crucial for understanding reactivity in solution.

Developing an accurate force field for an organometallic complex containing yttrium is a significant challenge. The parameters describing the interactions involving the metal center must be carefully calibrated, often using data from high-level DFT calculations, to ensure the simulation is physically realistic. mdpi.com

Mechanistic Pathways of Organoyttrium Transformations via Computational Modeling

Computational modeling, primarily using DFT, is a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. rsc.org For transformations involving a butylcyclopentane yttrium complex, such as ligand substitution, insertion reactions, or catalysis, computational modeling can identify the most plausible reaction mechanism. ibs.re.krnih.gov

The process involves:

Identifying Reactants, Products, and Intermediates: The stationary points on the potential energy surface corresponding to all stable species in the reaction are located via geometry optimization.

Locating Transition States (TS): For each elementary step, a transition state structure is located. A TS is a first-order saddle point on the energy landscape, representing the maximum energy point along the reaction coordinate.

Calculating Activation Energies: The energy difference between the transition state and the reactants provides the activation barrier for the reaction step, which is a key determinant of the reaction rate.

Verifying Pathways: Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a located transition state correctly connects the intended reactants and products.

By mapping out the entire energy profile for a proposed transformation, researchers can determine the rate-limiting step, assess the feasibility of different pathways, and gain a molecular-level understanding of how the organoyttrium complex facilitates chemical change.

Catalytic Applications in Organic Transformations

Polymerization Catalysis

Yttrium complexes bearing cyclopentadienyl-type ligands have demonstrated significant versatility and efficiency in the field of polymerization. The electronic and steric properties of the ligands, such as the butyl group on the cyclopentadienyl (B1206354) ring, play a crucial role in determining the catalytic activity and the properties of the resulting polymers.

Half-sandwich rare-earth metal complexes, including those of yttrium, are highly efficient catalysts for the syndiospecific polymerization of styrene. researchgate.net The activation of these complexes, typically with a cocatalyst like trialkylaluminum and a borate activator, generates highly active cationic alkyl species that are responsible for the polymerization process. researchgate.net

The substitution on the cyclopentadienyl ring significantly impacts the catalyst's performance. Generally, increasing the steric bulk and electron-donating ability of the substituents on the cyclopentadienyl ligand enhances both the catalytic activity and the syndiotacticity of the resulting polystyrene. mdpi.com For instance, complexes with extended ligand systems have shown exceptional activity, reaching up to 400 kg of syndiotactic polystyrene (sPS) per mole of metal per hour, with syndiotacticity of 86%. mdpi.com The molecular weight of the polymer can be influenced by polymerization conditions such as temperature, with higher temperatures often leading to lower molecular weights due to increased rates of chain transfer. nih.gov

| Catalyst System | Activity (kg sPS/(mol Mt·h)) | Syndiotacticity (%) | Molecular Weight (g/mol) |

|---|---|---|---|

| Substituted Mono-Cp Yttrium Complex | Up to 400 | 86 | 1.2 x 10⁵ |

| Fused Cyclopentadienyl Yttrium Complex | 3.6 x 10³ (at 100 °C) | Not specified | Not specified |

Computational studies, particularly using Quantum Mechanics/Molecular Mechanics (QM/MM) methods, have provided valuable insights into the polymerization mechanism. For scandium-based catalysts, which are closely related to yttrium, the initiation of styrene polymerization is found to prefer a 2,1-insertion (secondary insertion) over a 1,2-insertion (primary insertion). acs.org This is in contrast to some group 4 catalyst systems. acs.org The syndiospecificity of the polymerization is believed to be controlled by the steric interactions between the growing polymer chain and the cyclopentadienyl ligand. acs.org Chain termination can occur through various pathways, including beta-hydride elimination and chain transfer to the cocatalyst.

Yttrium complexes are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and macrolactones, to produce biodegradable polyesters. rsc.orgumn.edu The choice of ligand on the yttrium center is critical for controlling the polymerization.

Yttrium phosphasalen catalysts, for example, have demonstrated high activity and control in the ROP of macrolactones like ω-pentadecalactone. rsc.orgox.ac.uk These catalysts can achieve high conversions (>80%) under neat or solution conditions over a range of temperatures (25–100 °C). rsc.orgox.ac.uk The polymerizations exhibit a linear increase in molecular weight with conversion, indicating a controlled process. rsc.orgox.ac.uk Similarly, yttrium bis(phenolate) catalytic systems are effective for the stereoselective ROP of β-butyrolactone, leading to syndiotactic-enriched poly(3-hydroxybutyrate). nih.gov

| Monomer | Catalyst Type | Conversion (%) | TOF (h⁻¹) | Polymer Molecular Weight (Mn, kg/mol) |

|---|---|---|---|---|

| ω-Pentadecalactone | Yttrium Phosphasalen | >80 | 200-400 | 10-60 |

| rac-β-Butyrolactone | (Salan)Y(III) complexes | 99 | Up to 44 | Not specified |

Single-site yttrium catalysts are capable of producing poly(dialkyl vinyl phosphonate) with a very narrow molecular weight distribution, indicating a living polymerization process. acs.orgacs.org This precision is attributed to the thermodynamically and kinetically favorable monomer addition steps during propagation. acs.orgacs.org The initiation mechanism can vary depending on the initiator used. acs.org Rare-earth metal-mediated group transfer polymerization (REM-GTP) using yttrium-based catalysts has emerged as a valuable technique for synthesizing functional polymers from vinyl phosphonates. nih.gov

Olefin Polymerization (e.g., Syndiospecific Styrene Polymerization)

Hydroamination Reactions

Yttrium complexes have proven to be efficient catalysts for hydroamination reactions, which involve the addition of an N-H bond of an amine across a carbon-carbon multiple bond. researchgate.net This reaction is a highly atom-economical method for synthesizing nitrogen-containing compounds. Silyl-substituted ortho-terphenoxide yttrium complexes have been successfully used for the intermolecular hydroamination of norbornene with various primary amines, achieving excellent conversions. researchgate.netbohrium.com The steric properties of the catalyst play a significant role in its activity, with more sterically encumbered catalysts showing higher activity for certain substrates. researchgate.netbohrium.com Mechanistic studies suggest that the reaction proceeds through the formation of a yttrium-amide intermediate, followed by olefin insertion. researchgate.net

Intermolecular Hydroamination of Unsaturated Substrates

The intermolecular hydroamination of alkenes and alkynes, where an amine adds to a separate unsaturated molecule, is a challenging yet valuable transformation. Yttrium-based catalysts have demonstrated significant activity in this area. For instance, silyl-substituted ortho-terphenoxide yttrium complexes are effective in the intermolecular hydroamination of norbornene with various simple amines, including benzylic and aliphatic amines. researchgate.netunivie.ac.at The reaction proceeds with excellent conversion rates at elevated temperatures. researchgate.net The steric bulk of the catalyst plays a crucial role; sterically more encumbered complexes often show higher activity for linear aliphatic amines, while less hindered catalysts can be more effective for bulkier primary amines. researchgate.net The process is highly selective, typically yielding the exo-isomer as the major product due to reduced steric hindrance during the olefin insertion step. researchgate.net

Table 1: Yttrium-Catalyzed Intermolecular Hydroamination of Norbornene

| Amine Substrate | Catalyst System | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|

| Benzylamine | silyl-substituted ortho-terphenoxide yttrium complex | 150 | 16 | >98 |

| Cyclopentylamine | silyl-substituted ortho-terphenoxide yttrium complex | 150 | 16 | 93 |

| tert-Butylamine | silyl-substituted ortho-terphenoxide yttrium complex | 150 | 16 | 75 |

Data sourced from research on silyl-substituted ortho-terphenoxide yttrium complexes. researchgate.net

Intramolecular Hydroamination Processes

Intramolecular hydroamination, the cyclization of aminoalkenes and aminoalkynes, is a highly efficient method for constructing nitrogen-containing heterocyclic compounds. Yttrium complexes bearing diamidoamine ligands are active catalysts for these cyclization reactions. acs.org The catalyst's activity is influenced by the nature of the ancillary ligands; for example, complexes with bis(trimethylsilyl)amido ligands generally exhibit higher activity than those with bis(dimethylsilyl)amido ligands. acs.org Yttrium complexes such as Y[N(TMS)2]3 and specific yttrium-diamine complexes serve as efficient precatalysts for the intramolecular hydroamination of aminoalkynes, proceeding smoothly to give cyclic products in good to excellent yields. researchgate.net These reactions are often rapid, occurring at room temperature in minutes for certain substrates. researchgate.net

Table 2: Yttrium-Catalyzed Intramolecular Hydroamination of Aminoalkynes

| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 2,2-diphenyl-4-pentyn-1-amine | Y[N(SiMe3)2]3 | 25 | 0.2 | 98 |

| 2-methyl-2-phenyl-4-pentyn-1-amine | Y-diamine complex | 25 | 0.2 | 95 |

| 5-Hexyn-1-amine | Y[N(SiMe3)2]3 | 60 | 1.5 | 98 |

Data synthesized from studies on yttrium-catalyzed hydroamination of aminoalkynes. researchgate.net

Enantioselective Variants

The synthesis of chiral cyclic amines is of great importance in medicinal and pharmaceutical chemistry. tu-darmstadt.de Chiral yttrium complexes have emerged as highly effective catalysts for enantioselective intramolecular hydroamination. Yttrium(III) complexes derived from axially chiral bis(thiolate) ligands have proven to be superior catalysts, providing cyclic amines with enantiomeric excesses (ee) ranging from 69% to 89%. acs.orgnih.gov Similarly, bis(sulfoximine) yttrium complexes and those based on chiral biaryl NNO ligands have been successfully employed, achieving moderate to good ee values in the cyclization of various aminoalkenes. tu-darmstadt.deacs.org The choice of ligand is critical, as it dictates the stereochemical outcome of the reaction. For instance, complexes with chiral pool-based ligands derived from natural sources like amino acids and terpenes have been extensively studied to induce asymmetry. nih.gov

Table 3: Enantioselective Intramolecular Hydroamination with Chiral Yttrium Catalysts

| Substrate | Chiral Ligand System | Temperature (°C) | ee (%) |

|---|---|---|---|

| 2,2-diphenyl-4-penten-1-amine | Axially chiral bis(thiolate) | 25 | 89 |

| 2-phenyl-4-penten-1-amine | Axially chiral bis(thiolate) | 25 | 80 |

| 1-amino-1,1-diphenyl-4-pentene | Bis(sulfoximine) | N/A | 74 |

Data compiled from studies on chiral yttrium catalysts. tu-darmstadt.deacs.orgnih.gov

Hydroalkoxylation Reactions

Yttrium catalysts are also effective in hydroalkoxylation reactions, which involve the addition of an alcohol's O-H bond across a C-C multiple bond. An efficient yttrium-catalyzed intramolecular hydroalkoxylation/Claisen rearrangement sequence has been developed for the synthesis of medium-sized lactams. This cascade reaction provides a facile route to access a variety of valuable heterocyclic structures. kisti.re.kr While the field of asymmetric hydroalkoxylation is challenging, often complicated by hidden Brønsted acid catalysis, the development of well-defined metal complexes is crucial for achieving high selectivity. nih.gov

Activation of Small Molecules

The activation of small, typically inert molecules like carbon dioxide (CO2), hydrogen (H2), and nitrogen (N2) is a significant goal in catalysis, aiming to convert them into value-added products. acs.orgmdpi.com Yttrium complexes can interact with and activate small molecules through coordination. alfa-chemistry.com For example, well-defined yttrium-based Lewis acids supported on silica have been shown to catalyze the cycloaddition of CO2 to epoxides under atmospheric pressure, demonstrating their potential in carbon capture and utilization strategies. rsc.org The design of multimetallic complexes, where metal-metal interactions can facilitate cooperative activation, is an active area of research. nih.gov

Lewis Acid Catalysis in Organic Synthesis

The strong Lewis acidic nature of the Y³⁺ ion makes yttrium compounds, particularly yttrium triflate (Y(OTf)₃), powerful catalysts in various organic reactions. researchgate.net Yttrium-based catalysts are effective in promoting reactions that require the activation of carbonyl groups or other Lewis basic sites. Simple yttrium salts, such as yttrium trichloride, have shown high activity for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters. nih.gov Chiral yttrium-isopropoxide complexes have also been used as efficient Lewis acid catalysts for asymmetric silylcyanation reactions. acs.org

A key application of yttrium Lewis acids is the chemoselective protection of carbonyl compounds, a crucial step in multistep organic synthesis. chem-station.comnih.gov Yttrium triflate is an exceptionally efficient catalyst for the conversion of aldehydes and ketones into their corresponding oxathiolane, dithiolane, and dithiane derivatives. organic-chemistry.orgresearchgate.net This protection method works at room temperature with a low catalyst loading (e.g., 5 mol%) and does not require anhydrous solvents or an inert atmosphere. organic-chemistry.org A significant advantage of this system is its high chemoselectivity; aldehydes can be selectively protected in the presence of ketones, allowing for differential functionalization of molecules containing both groups. organic-chemistry.orgresearchgate.net

Table 4: Chemoselective Thioacetalization of Carbonyl Compounds using Y(OTf)₃

| Substrate | Thiol/Dithiol | Time (min) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 1,2-ethanedithiol | 15 | 95 |

| Cyclohexanone | 1,2-ethanedithiol | 30 | 92 |

| 4-Chlorobenzaldehyde | 1,3-propanedithiol | 15 | 94 |

| Acetophenone | 1,3-propanedithiol | 45 | 90 |

Data from research on yttrium triflate catalyzed protection of carbonyl compounds. organic-chemistry.org

Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the alkylation or acylation of aromatic rings. Traditionally, these reactions are catalyzed by strong Lewis acids like aluminum chloride. However, the use of lanthanide compounds, including those of yttrium, has provided milder and more selective alternatives.

Yttrium(III) catalysts have demonstrated significant efficacy in promoting Friedel-Crafts alkylation reactions. A notable example is the highly enantioselective yttrium(III)-catalyzed Friedel-Crafts alkylation of β-trichloro(trifluoro)methyl aryl enones with indoles. nih.gov This reaction yields functionalized indoles with a chiral tertiary carbon center, achieving excellent results under mild conditions. The use of a suitable chiral ligand in conjunction with the yttrium(III) catalyst is crucial for inducing high stereoselectivity.

The general reaction is as follows:

Detailed Research Findings:

In a study, a variety of substituted indoles and β-trichloro(trifluoro)methyl aryl enones were subjected to the reaction conditions, consistently producing high yields and enantiomeric excesses (ee). The versatility of the yttrium-based catalytic system allows for the accommodation of diverse functional groups on both the indole and the enone, making it a valuable tool for the synthesis of complex chiral molecules.

Below is an interactive data table summarizing the results of the yttrium(III)-catalyzed Friedel-Crafts alkylation for selected substrates.

| Entry | R¹ | R² | R³ | Yield (%) | ee (%) |

| 1 | H | H | C₆H₅ | 95 | 92 |

| 2 | 5-Me | H | C₆H₅ | 97 | 94 |

| 3 | 5-Br | H | C₆H₅ | 99 | 96 |

| 4 | H | Me | C₆H₅ | 92 | 90 |

| 5 | H | H | 4-ClC₆H₄ | 96 | 93 |

In the realm of Friedel-Crafts acylation, lanthanide triflates, including yttrium triflate (Y(OTf)₃), have been established as effective and reusable catalysts. semanticscholar.org These catalysts facilitate the acylation of substituted benzenes with acylating agents such as acid anhydrides. The catalytic activity of yttrium triflate is particularly noteworthy for electron-rich aromatic substrates.

Detailed Research Findings:

Research has shown that the acylation of activated aromatic compounds like anisole and mesitylene proceeds smoothly in the presence of a catalytic amount of Y(OTf)₃. The reactions are generally high-yielding and exhibit good regioselectivity, favoring para-substitution for monosubstituted benzenes.

The following interactive data table presents the results for the yttrium triflate-catalyzed acylation of various aromatic compounds.

| Entry | Aromatic Compound | Acylating Agent | Product | Yield (%) |

| 1 | Anisole | Acetic Anhydride | 4-Methoxyacetophenone | 91 |

| 2 | Mesitylene | Acetic Anhydride | 2,4,6-Trimethylacetophenone | 85 |

| 3 | Thioanisole | Acetic Anhydride | 4-(Methylthio)acetophenone | 88 |

| 4 | Anisole | Benzoic Anhydride | 4-Methoxybenzophenone | 82 |

Claisen Rearrangements

The Claisen rearrangement is a powerful oup.comoup.com-sigmatropic rearrangement that forms a carbon-carbon bond. While traditionally a thermal process, the use of catalysts can significantly lower the reaction temperature and improve selectivity. Yttrium-based catalysts have been successfully employed in tandem reactions that incorporate a Claisen rearrangement.

An efficient yttrium-catalyzed tandem intermolecular hydroalkoxylation/Claisen rearrangement has been developed, providing a route to various γ,δ-unsaturated amides with good to excellent yields. nih.gov This methodology is characterized by its high Z/E selectivity and diastereoselectivity. The reaction proceeds under mild conditions and is compatible with a broad range of functional groups.

The general scheme for this tandem reaction is as follows:

Detailed Research Findings:

The reaction involves the yttrium-catalyzed addition of an alcohol to an ynamide, which then undergoes a Claisen rearrangement. The choice of the yttrium catalyst and reaction conditions plays a crucial role in the efficiency and selectivity of the transformation. Studies have demonstrated the successful synthesis of a variety of γ,δ-unsaturated amides and even medium-sized lactams through an intramolecular version of this reaction.

An interactive data table summarizing the results of the yttrium-catalyzed tandem hydroalkoxylation/Claisen rearrangement is provided below.

| Entry | Ynamide Substituent (R¹) | Alcohol | Product | Yield (%) | Z/E Ratio |

| 1 | Ph | Allyl alcohol | N-allyl-3-phenyl-4-pentenamide | 85 | >99:1 |

| 2 | n-Bu | Allyl alcohol | N-allyl-3-butyl-4-pentenamide | 82 | >99:1 |

| 3 | Ph | Crotyl alcohol | N-crotyl-3-phenyl-4-hexenamide | 78 | 98:2 |

| 4 | n-Bu | Propargyl alcohol | N-propargyl-3-butyl-4,5-hexadienamide | 75 | - |

This catalytic approach offers a highly efficient and atom-economical method for the synthesis of complex amide structures from readily available starting materials.

Applications in Materials Science and Precursor Chemistry

Precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD)

Butylcyclopentadienyl yttrium complexes are valued as precursors for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) due to their volatility, thermal stability, and reactivity. These characteristics allow for the precise, controlled growth of thin films with atomic-level accuracy, which is essential for modern electronic and optical devices. The use of these precursors enables the deposition of high-quality yttrium-containing materials on various substrates.

Yttrium oxide (Y₂O₃) is a material of significant interest for a range of applications, including as a high-k dielectric in transistors, protective coatings, and optical films, owing to its high dielectric constant (~15), wide bandgap (~5.5 eV), and thermal stability. nih.govemdgroup.com Butylcyclopentadienyl-based yttrium precursors have proven to be highly effective for depositing Y₂O₃ thin films via ALD.

A notable example is tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃], a novel homoleptic precursor that is liquid at room temperature. rsc.orgnih.gov This physical state is a significant advantage for industrial manufacturing, as it simplifies precursor delivery compared to conventional solid precursors like tris(2,2,6,6,-tetramethyl-3,5-heptanedione)yttrium [Y(thd)₃], which has a high melting point of 176 °C. nih.gov

Using Y(sBuCp)₃ with water as the co-reactant, high-quality Y₂O₃ films have been deposited over a temperature range of 200 to 350 °C. rsc.orgnih.gov Research has demonstrated a high growth per cycle (GPC) of 1.7 Å, which is substantially greater than the 0.2 Å per cycle achieved with Y(thd)₃. nih.govrsc.org The resulting films exhibit excellent properties: they are smooth, with a root-mean-square roughness measured at 0.660 nm, and show high purity, with no detectable carbon or nitrogen contamination according to X-ray photoelectron spectroscopy (XPS). rsc.orgnih.govresearchgate.net Furthermore, these films are crystalline and possess strong electrical characteristics, including a permittivity of 11.5 and a high electric breakdown field of -6.5 MV cm⁻¹. rsc.orgnih.gov Similarly, tris(butylcyclopentadienyl)yttrium (B3123791) (Y(CpBut)₃) has been used with water to deposit polycrystalline cubic Y₂O₃ films with a GPC of up to 1.7 Å/cycle and carbon impurity levels below the detection limit. researchgate.net

| Yttrium Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Film Purity | Film Properties | Reference |

|---|---|---|---|---|---|---|

| Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] | H₂O | 200 - 350 | 1.7 | No C or N detected | RMS Roughness: 0.660 nm; Permittivity: 11.5 | rsc.orgnih.gov |

| Tris(butylcyclopentadienyl)yttrium [Y(CpBut)₃] | H₂O | 230 | 1.7 | Carbon < 0.2 at % | Cubic polycrystalline structure | researchgate.net |

| Y-08 (Liquid Precursor) | O₃ + H₂O | >310 | 0.81 - 1.09 | Bulk: exclusively Y & O | Refractive Index: 1.90-1.95; Excellent conformality | emdgroup.com |

| Tris(2,2,6,6,-tetramethyl-3,5-heptanedione)yttrium [Y(thd)₃] (Conventional) | O₃ | 250 - 375 | 0.2 - 0.23 | ~6 at. % C, ~10 at. % H | Low growth rate | nih.govacs.org |

While less documented than oxide deposition, butylcyclopentadienyl yttrium compounds are also identified as suitable precursors for the ALD of yttrium fluoride (B91410) (YF₃) thin films. justia.com Yttrium fluoride is used in applications such as optical coatings and as a component in plasma-resistant materials. The ALD process for depositing YF₃ would involve alternating pulses of the yttrium precursor, such as tris(butylcyclopentadienyl)yttrium(III), with a suitable fluorine-containing co-reactant. justia.comgoogle.com This sequential process allows for the formation of a yttrium fluoride layer with precise thickness control, which is a hallmark of ALD. justia.com

The versatility of butylcyclopentadienyl yttrium precursors extends to the fabrication of complex, multi-component coatings. google.com Using ALD, it is possible to create nanolaminates or mixed-oxide films by precisely sequencing the delivery of different metal precursors. For example, tris(butylcyclopentadienyl)yttrium(III) can be used in sequence with precursors for aluminum, zirconium, or other metals to create materials like YAlₓOᵧ or YZrₓOᵧ. google.comgoogle.com

These multi-component films are engineered to have tailored properties, such as enhanced thermal stability, plasma erosion resistance, or specific dielectric characteristics. google.comgoogle.com The ALD technique allows for the creation of these materials by depositing alternating monolayers of different oxides or fluorides. For instance, a multi-component coating can be formed by first depositing a layer of yttrium oxide or yttrium fluoride, followed by a layer of another oxide like aluminum oxide or zirconium oxide. justia.comgoogle.com This layer-by-layer approach enables the synthesis of novel materials with functionalities not achievable with single-component films. google.com

Rational Design of Precursors for Optimized Film Growth

The effectiveness of an ALD or CVD process is heavily dependent on the properties of the precursor molecule. The rational design of precursors, particularly through the modification of their ligands, is a key area of research aimed at optimizing film growth processes and the resulting material properties.

For a precursor to be suitable for vapor deposition, it must be sufficiently volatile to be transported into the reaction chamber in the gas phase, and it must be thermally stable enough to not decompose before reaching the substrate. The design of the ligands attached to the central yttrium atom plays a crucial role in determining these properties.

The introduction of alkyl groups, such as a butyl group, onto the cyclopentadienyl (B1206354) (Cp) ring is a common strategy to enhance volatility and lower the melting point of the precursor. nih.gov For example, the branched sec-butyl group in Y(sBuCp)₃ results in a liquid precursor with high volatility. nih.gov This is a significant improvement over solid precursors like Y(Cp)₃ (melting point 296 °C) or Y(MeCp)₃ (melting point 124 °C). nih.gov The homoleptic structure of Y(sBuCp)₃, where all ligands are identical, also simplifies synthesis and can reduce manufacturing costs compared to heteroleptic precursors which contain different types of ligands and often require more complex synthetic routes. rsc.orgrsc.org

Thermal analysis shows that Y(sBuCp)₃ is stable, with a decomposition temperature above 400 °C and has demonstrated long-term stability for at least 18 weeks at a heating temperature of 190 °C, a critical factor for industrial applications requiring consistent precursor performance over time. rsc.orgrsc.org

| Precursor Name | Ligand Structure | State at Room Temp. | Melting Point (°C) | Key Advantage of Ligand Design | Reference |

|---|---|---|---|---|---|

| Tris(sec-butylcyclopentadienyl)yttrium [Y(sBuCp)₃] | Homoleptic, branched alkyl chain | Liquid | N/A (Liquid) | High volatility, high thermal stability, simplified delivery | nih.gov |

| Tris(n-butylcyclopentadienyl)yttrium [Y(nBuCp)₃] | Homoleptic, straight alkyl chain | Liquid | N/A (Liquid) | Liquid state improves handling vs. solids | nih.gov |

| Tris(cyclopentadienyl)yttrium [Y(Cp)₃] | Homoleptic, unsubstituted Cp | Solid | 296 | High growth rate but poor physical properties for delivery | nih.gov |

| Tris(methylcyclopentadienyl)yttrium [Y(MeCp)₃] | Homoleptic, simple alkyl group | Solid | 124 | Higher volatility than Y(Cp)₃ but still solid | nih.gov |

| (ⁱPrCp)₂Y(ⁱPr-amd) | Heteroleptic | Liquid | N/A (Liquid) | High vapor pressure but complex synthesis | nih.govrsc.org |

The molecular structure of the butylcyclopentadienyl yttrium precursor directly influences the characteristics of the deposited thin films. The choice of precursor affects properties such as growth rate, purity, crystallinity, and surface morphology.

Precursors like Y(sBuCp)₃, when paired with water, lead to very high growth rates (1.7 Å/cycle) and result in films with minimal impurities. rsc.orgnih.gov The clean reaction with water effectively removes the organic ligands, preventing carbon from being incorporated into the growing film. rsc.org This is a marked improvement over processes that use precursors like Y(thd)₃, which can leave significant carbon and hydrogen impurities in the film. acs.org

The structure of the precursor also impacts the film's physical properties. Y₂O₃ films grown from Y(sBuCp)₃ are crystalline as-deposited and have a very smooth surface, with a root-mean-square roughness of just 0.66 nm. rsc.orgresearchgate.net This smoothness is critical for applications in microelectronics where uniform interfaces are required. The high quality of these films translates directly into excellent electrical performance, making such rationally designed precursors highly desirable for manufacturing next-generation electronic devices. nih.govrsc.org

Advanced Topics and Future Research Directions

Development of Novel Ligand Architectures for Yttrium Complexes

The reactivity and properties of yttrium complexes are intrinsically linked to the design of the surrounding ligands. The development of novel ligand architectures is a cornerstone of advancing organoyttrium chemistry, enabling precise control over the metal's coordination environment and, consequently, its catalytic activity and material properties.

Recent research has focused on the synthesis and characterization of yttrium complexes with a variety of innovative ligands. Multidentate ligands, for instance, have been shown to form well-defined, discrete yttrium complexes that are effective catalysts for the polymerization of lactide, a precursor to biodegradable polymers. The systematic variation of substituents on these ligands allows for the rational control of polylactide molecular and physical properties.

Mixed functional ligands, incorporating different donor groups such as sulfonate and phenol, have been utilized to construct novel yttrium coordination complexes. For example, a complex with 4,5-dihydroxy-1,3-benzenedisulfonic acid and 2,3,5-trihydroxy-1-benzenesulfonic acid ligands has been synthesized, exhibiting a one-dimensional chain structure with interesting fluorescence properties.

Furthermore, the use of bulky arylamido ancillary ligands has led to the synthesis of new anionic yttrium complexes. These complexes have demonstrated high activity for the living polymerization of isoprene. Tridentate-linked amido-cyclopentadienyl and chiral amido-indenyl ligands have also been developed, with the latter being successfully applied in the efficient intramolecular hydroamination of non-activated olefins with high enantioselectivity.

The exploration of macrocyclic ligands represents another promising avenue. A nonadentate hexaazamacrocyclic ligand has been shown to form stable complexes with yttrium(III) ions, with potential applications in radiopharmaceuticals and optical imaging. The versatility of this platform allows for further functionalization to attach biomolecules or imaging agents.

| Ligand Type | Yttrium Complex Application/Property | Reference |

| Multidentate (S-H3LMe, R-H3LiPr, H3LMe2) | Catalysts for lactide polymerization | |

| Mixed Functional (sulfonate-phenol) | Fluorescent properties | |

| Bulky Arylamido | Living polymerization of isoprene | |

| Chiral Amido-indenyl | Catalytic intramolecular hydroamination | |

| Macrocyclic (nonadentate hexaazamacrocycle) | Potential in radiopharmaceuticals and imaging |

Heterogeneous Organoyttrium Catalysis

Heterogeneous catalysis, where the catalyst and reactants are in different phases, offers significant advantages in terms of catalyst separation and recycling. The development of heterogeneous organoyttrium catalysts is a key area for creating more sustainable and industrially viable chemical processes.

A primary strategy for developing such catalysts is the immobilization of homogeneous organoyttrium complexes onto solid supports. This approach of "heterogenization" aims to combine the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems. Potential support materials include inorganic solids like silica and alumina, as well as polymers. The goal is to create "single-site heterogeneous catalysts" where the well-defined active yttrium centers are spatially isolated on the support surface.

While research specifically on heterogeneous organoyttrium catalysis is emerging, the principles can be drawn from the broader field of supported organometallic catalysis. For instance, yttrium oxide (Y₂O₃) is a known heterogeneous catalyst or catalyst support in various reactions. Green synthesis methods for yttrium oxide nanoparticles, for example using plant extracts, are being explored to create more environmentally friendly catalytic materials. These nanoparticles can exhibit photocatalytic activity.

The challenges in this field lie in maintaining the structure and reactivity of the organoyttrium active site upon immobilization and preventing leaching of the metal from the support. Future research will likely focus on the design of robust linkages between the organoyttrium complex and the support material, as well as the characterization of the active sites on the surface.

Photochemistry and Photophysics of Organoyttrium Systems

The study of the interaction of light with organoyttrium compounds opens up possibilities for applications in areas such as photocatalysis, sensing, and light-emitting materials. The photochemistry and photophysics of these systems are largely governed by the nature of the ligands and the yttrium metal center.

A significant area of investigation is the luminescence of yttrium(III) complexes. Since the Y³⁺ ion itself is colorless and does not have f-f electronic transitions in the visible region, the luminescence of its complexes typically arises from the ligands. In many cases, the organic ligands can act as "antennas," absorbing light and then transferring the energy to other emissive centers or exhibiting intraligand photoemission.

For example, yttrium(III) metal-organic frameworks (MOFs) containing diimine aromatic ligands and a dicarboxylate linker have been shown to display intense blue light emission. The quantum yield of this solid-state luminescence can be as high as 63%. By co-doping these yttrium-based MOFs with other lanthanide ions like europium(III) and terbium(III), it is possible to achieve multi-colored and even white light emission. Similarly, yttrium(III) coordination polymers synthesized with ligands like vanillin and asparagine also exhibit interesting luminescence properties.

While much of the current research focuses on the photophysical properties (luminescence), the potential for photochemical reactions involving organoyttrium complexes is an area ripe for exploration. The excited states of these complexes, particularly those involving ligand-to-metal charge transfer, could potentially be harnessed to drive redox reactions, similar to what is observed in other transition metal complexes.

| Yttrium System | Photophysical Property | Quantum Yield (%) | Emitted Color | Reference |

| [Y₂(bpy)₂(chdc)₃] MOF | Solid-state luminescence | 63 | Blue | |

| Yttrium(III) coordination polymer | Luminescence | - | - | |

| [Y₂(phen)₂(chdc)₃] MOF | Solid-state luminescence | 2.3 | - |

Sustainable Synthesis and Catalysis with Yttrium Compounds

The principles of green chemistry are increasingly being applied to the synthesis and application of organoyttrium compounds, with a focus on developing more sustainable and environmentally benign processes.

A key area of this research is the use of yttrium-based catalysts for the production of biodegradable polymers, which offer a sustainable alternative to traditional plastics. Simple yttrium salts, such as yttrium chloride, have been shown to be highly active and controlled catalysts for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce aliphatic polyesters. This method is atom-efficient and can be used to synthesize high molecular weight polymers. Yttrium complexes are also effective catalysts for the polymerization of lactide and the syndioselective polymerization of β-butyrolactone, both of which are precursors to biodegradable polyesters.

"Green synthesis" routes for yttrium compounds are also being developed. For example, yttrium oxide (Y₂O₃) nanoparticles have been synthesized using aqueous leaf extracts of Lantana camara and pine needle leaf extract. These methods avoid the use of toxic chemicals and costly equipment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.